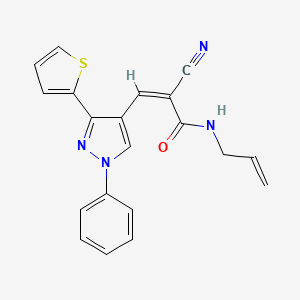

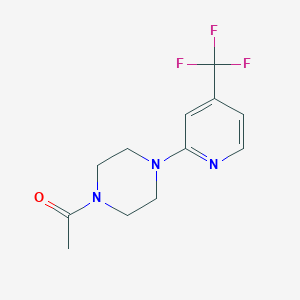

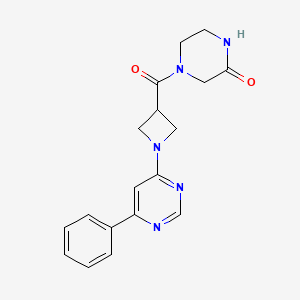

1-(4-(4-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(4-(4-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone is a chemical structure that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and functional groups that can help infer some aspects of the compound . For instance, the piperazine moiety is a common feature in the compounds studied across the papers, which suggests that the behavior of this functional group could be relevant to the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves complex reactions with primary and secondary amines, as seen in the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine and pyrrolidine bases . The process includes the formation of intermediates and final products through a multistep mechanism. Although the exact synthesis of 1-(4-(4-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone is not detailed, the information provided suggests that similar multistep synthetic routes could be involved, potentially including the formation of reactive intermediates .

Molecular Structure Analysis

The molecular structure of compounds containing the piperazine ring has been studied using techniques such as FT-IR and FT-Raman spectroscopy . These methods allow for the analysis of vibrational spectral data and the determination of acid-base properties. The molecular structure is further understood through computational studies, including HOMO and LUMO analysis, which help in assessing the charge transfer within the molecule .

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can lead to the formation of reactive intermediates, as seen in the genotoxicity study of a piperazine-containing H4 receptor antagonist . The piperazine moiety can undergo metabolic bioactivation, leading to intermediates such as glyoxal, which can contribute to genotoxicity. This suggests that the piperazine ring in 1-(4-(4-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone could also be involved in similar reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by their molecular structure and the presence of functional groups such as the trifluoromethyl group. The vibrational spectral analysis provides insights into the properties of these compounds . Additionally, the acid-base behavior of the compounds can affect their reactivity and interactions with other molecules. The computational study of 1-(pyrid-4-yl)piperazine, a related compound, indicates that the first hyperpolarizability is significantly higher than that of urea, suggesting notable non-linear optical properties .

特性

IUPAC Name |

1-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O/c1-9(19)17-4-6-18(7-5-17)11-8-10(2-3-16-11)12(13,14)15/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFOAZWXKROOLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3001470.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3001472.png)

![5-((1H-imidazol-4-yl)methyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3001473.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B3001477.png)

![1-(Furan-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3001480.png)

![1-Methyl-2-oxo-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B3001481.png)

![(2S,4S)-4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-N-phenyl-1-pyrrolidinecarboxamide](/img/structure/B3001485.png)